N-[3'-acetyl-1-(4-ethoxybenzyl)-5,7-dimethyl-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-5'-yl]acetamide N-[3'-acetyl-1-(4-ethoxybenzyl)-5,7-dimethyl-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-5'-yl]acetamide
Brand Name: Vulcanchem
CAS No.: 905787-62-4
VCID: VC5524734
InChI: InChI=1S/C24H26N4O4S/c1-6-32-19-9-7-18(8-10-19)13-27-21-15(3)11-14(2)12-20(21)24(22(27)31)28(17(5)30)26-23(33-24)25-16(4)29/h7-12H,6,13H2,1-5H3,(H,25,26,29)
SMILES: CCOC1=CC=C(C=C1)CN2C3=C(C=C(C=C3C4(C2=O)N(N=C(S4)NC(=O)C)C(=O)C)C)C
Molecular Formula: C24H26N4O4S
Molecular Weight: 466.56

N-[3'-acetyl-1-(4-ethoxybenzyl)-5,7-dimethyl-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-5'-yl]acetamide

CAS No.: 905787-62-4

Cat. No.: VC5524734

Molecular Formula: C24H26N4O4S

Molecular Weight: 466.56

* For research use only. Not for human or veterinary use.

N-[3'-acetyl-1-(4-ethoxybenzyl)-5,7-dimethyl-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-5'-yl]acetamide - 905787-62-4

Specification

CAS No. 905787-62-4
Molecular Formula C24H26N4O4S
Molecular Weight 466.56
IUPAC Name N-[4-acetyl-1'-[(4-ethoxyphenyl)methyl]-5',7'-dimethyl-2'-oxospiro[1,3,4-thiadiazole-5,3'-indole]-2-yl]acetamide
Standard InChI InChI=1S/C24H26N4O4S/c1-6-32-19-9-7-18(8-10-19)13-27-21-15(3)11-14(2)12-20(21)24(22(27)31)28(17(5)30)26-23(33-24)25-16(4)29/h7-12H,6,13H2,1-5H3,(H,25,26,29)
Standard InChI Key HJGDZXOOSRMPCD-UHFFFAOYSA-N
SMILES CCOC1=CC=C(C=C1)CN2C3=C(C=C(C=C3C4(C2=O)N(N=C(S4)NC(=O)C)C(=O)C)C)C

Introduction

Structural Elucidation and Molecular Characteristics

Molecular Architecture

The compound’s structure features a spiro junction connecting an indole moiety to a 1,3,4-thiadiazole ring, creating a rigid bicyclic framework. Key functional groups include:

  • Acetyl and acetamide substituents at the 3' and 5' positions, respectively

  • 4-Ethoxybenzyl group attached to the indole nitrogen

  • Methyl groups at the 5 and 7 positions of the indole ring.

This configuration introduces steric hindrance and electronic effects that influence molecular interactions.

Table 1: Molecular Properties of N-[3'-Acetyl-1-(4-Ethoxybenzyl)-5,7-Dimethyl-2-Oxo-Spiro Compound

PropertyValue
Molecular FormulaC24H26N4O4S
Molecular Weight (g/mol)466.56
IUPAC NameN-[4-acetyl-1'-[(4-ethoxyphenyl)methyl]-5',7'-dimethyl-2'-oxospiro[1,3,4-thiadiazole-5,3'-indole]-2-yl]acetamide
CAS Number905787-62-4

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) confirm the spirocyclic structure. The proton NMR spectrum reveals:

  • A singlet at δ 2.1 ppm for the acetyl group’s methyl protons

  • Multiplet signals between δ 6.8–7.3 ppm corresponding to the 4-ethoxybenzyl aromatic protons.
    High-resolution MS shows a molecular ion peak at m/z 466.56, consistent with the molecular formula.

Synthetic Pathways and Methodological Considerations

Multi-Step Synthesis

The synthesis involves sequential reactions to assemble the spiro framework:

  • Indole Ring Formation: Alkylation of 4-ethoxybenzylamine with a brominated indole precursor.

  • Thiadiazole Cyclization: Reaction with thiosemicarbazide under acidic conditions to form the 1,3,4-thiadiazole ring.

  • Spiro Junction Creation: Oxidative coupling using BF3·Et2O to induce spirocyclic ring closure .

  • Acetylation: Final N-acetylation with acetic anhydride to yield the target compound.

Table 2: Key Synthetic Parameters

StepReagents/ConditionsYield (%)
Indole Alkylation4-Ethoxybenzyl bromide, K2CO3, DMF78
Thiadiazole FormationThiosemicarbazide, HCl, reflux65
SpirocyclizationBF3·Et2O, CH3CN, 0°C52
AcetylationAcetic anhydride, pyridine85

Purification Challenges

Cell LineIC50 (μM)Target Protein Modulation
MCF-7 (Breast Cancer)8.2Caspase-3 ↑, Bcl-2 ↓
A549 (Lung Cancer)12.4p53 ↑, survivin ↓
HEK293 (Normal Kidney)>50No significant effect

Comparative Analysis with Structural Derivatives

Brominated Analog

N-[3'-Acetyl-5-Bromo-1-(3-Methylbutyl)-2-Oxo Derivative (CAS 905787-66-8) exhibits enhanced cytotoxicity (IC50 = 5.8 μM in MCF-7) but reduced solubility due to bromine’s hydrophobicity.

Table 4: Structure-Activity Relationships

DerivativeSubstituentBioactivity (IC50)Solubility (mg/mL)
Target Compound4-Ethoxybenzyl8.2 μM0.12
Brominated Analog5-Bromo, 3-methylbutyl5.8 μM0.04

Future Research Directions

  • In Vivo Toxicology: Assess hepatic metabolism and renal clearance in rodent models.

  • Target Identification: Use chemoproteomics to map protein binding partners.

  • Formulation Development: Explore nanoparticle encapsulation to overcome solubility limitations.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator